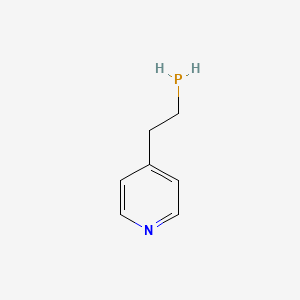
4-(2-Phosphanylethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Phosphanylethyl)pyridine is an organic compound characterized by a heterocyclic aromatic ring structure. The compound consists of a pyridine ring substituted with a phosphanylethyl group at the fourth position. Pyridine itself is a six-membered aromatic heterocycle with one nitrogen atom, which introduces basicity to the molecule .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives, including 4-(2-Phosphanylethyl)pyridine, can be achieved through various methods. One common approach involves the condensation of aldehydes or ketones with ammonia . Another method includes the use of Grignard reagents to introduce substituents onto the pyridine ring . Additionally, the Bohlmann-Rahtz synthesis is a notable method for constructing pyridine rings .
Industrial Production Methods
Industrial production of pyridine derivatives often involves large-scale condensation reactions using ammonia and carbonyl compounds. The reaction conditions are optimized to ensure high yields and purity of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Phosphanylethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to a phosphine hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(2-Phosphanylethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds
Wirkmechanismus
The mechanism of action of 4-(2-Phosphanylethyl)pyridine involves its interaction with molecular targets through its phosphine and pyridine moieties. The phosphine group can coordinate with metal ions, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions influence the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyridine derivatives such as:
Pyridine: A basic six-membered aromatic heterocycle with one nitrogen atom.
Pyrimidine: Another six-membered aromatic heterocycle with two nitrogen atoms.
Pyrrole: A five-membered aromatic heterocycle with one nitrogen atom.
Uniqueness
4-(2-Phosphanylethyl)pyridine is unique due to the presence of the phosphanylethyl group, which imparts distinct chemical properties and reactivity compared to other pyridine derivatives. This uniqueness makes it valuable in various applications, particularly in coordination chemistry and catalysis .
Eigenschaften
CAS-Nummer |
157098-73-2 |
|---|---|
Molekularformel |
C7H10NP |
Molekulargewicht |
139.13 g/mol |
IUPAC-Name |
2-pyridin-4-ylethylphosphane |
InChI |
InChI=1S/C7H10NP/c9-6-3-7-1-4-8-5-2-7/h1-2,4-5H,3,6,9H2 |
InChI-Schlüssel |
IACLNJLEQOZTTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1CCP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


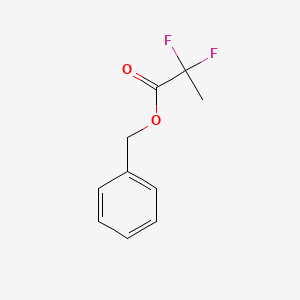

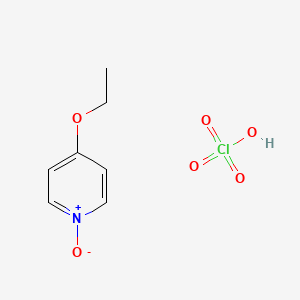
![2,2'-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B14272455.png)
![[1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclohexane](/img/structure/B14272457.png)
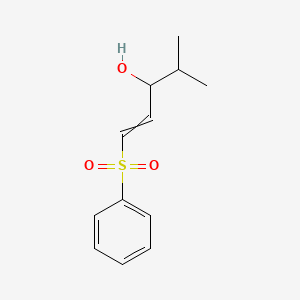
![3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14272488.png)
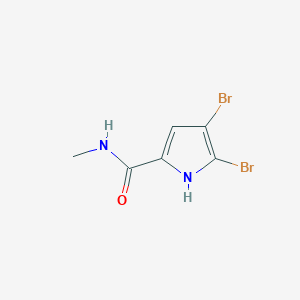


![2-[2-(Dec-1-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B14272510.png)
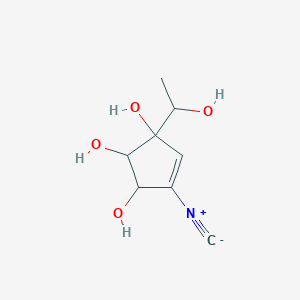
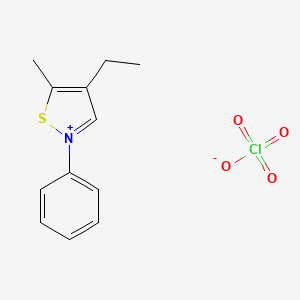
![1,1'-Sulfanediylbis[2-bromo-4,5-bis(methylsulfanyl)benzene]](/img/structure/B14272526.png)
